N-[4-(2,5-dioxoimidazolidin-4-yl)phenyl]acetamide
Description
N-[4-(2,5-dioxoimidazolidin-4-yl)phenyl]acetamide is a heterocyclic compound featuring a phenylacetamide backbone fused with a 2,5-dioxoimidazolidin-4-yl moiety. This structure confers unique physicochemical properties, such as moderate polarity due to the acetamide group and hydrogen-bonding capacity from the imidazolidinone ring.
Properties
IUPAC Name |
N-[4-(2,5-dioxoimidazolidin-4-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-6(15)12-8-4-2-7(3-5-8)9-10(16)14-11(17)13-9/h2-5,9H,1H3,(H,12,15)(H2,13,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTQNQMNYWTMBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2C(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,5-dioxoimidazolidin-4-yl)phenyl]acetamide typically involves the reaction of 4-aminophenylacetic acid with phosgene to form the corresponding isocyanate, which is then reacted with imidazolidin-2,5-dione under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,5-dioxoimidazolidin-4-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
N-[4-(2,5-dioxoimidazolidin-4-yl)phenyl]acetamide has been investigated for its potential as a therapeutic agent. Recent studies have shown that compounds with similar structures can act as inhibitors for metalloproteinases (MMPs), which are implicated in various diseases such as cancer and chronic obstructive pulmonary disease (COPD) . The specific activity against MMP-12 suggests potential applications in treating inflammatory diseases and tissue remodeling disorders.
Antimicrobial Activity
Research indicates that derivatives of imidazolidinones exhibit antimicrobial properties. This compound may be explored for its efficacy against bacterial strains, contributing to the development of new antibiotics .
Neuroprotective Effects
Compounds similar to this compound have shown promise in neuroprotection models, particularly in conditions like Parkinson's disease. They may modulate pathways involved in neurodegeneration by interacting with specific receptors or enzymes .
Case Studies and Findings
Mechanism of Action
The mechanism of action of N-[4-(2,5-dioxoimidazolidin-4-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The imidazolidinone ring plays a crucial role in binding to the active site of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Stereochemistry |
|---|---|---|---|---|
| N-[4-(2,5-dioxoimidazolidin-4-yl)phenyl]acetamide (Target) | C11H11N3O3 | 233.23 | Phenylacetamide, no additional substituents | Not specified |
| 2-[cyclopentyl(methyl)amino]-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide | C19H26N4O4 | 386.44 | Cyclopentyl(methyl)amino, 4-methoxyphenyl | Not specified |
| 2-(4-chlorophenoxy)-N-{[(4R)-4-methyl-2,5-dioxoimidazolidin-4-yl]methyl}acetamide | C13H14ClN3O4 | 335.72 | 4-chlorophenoxy, R-configuration methyl | 4R stereocenter |
Key Observations:
Substituent Effects: The cyclopentyl(methyl)amino and 4-methoxyphenyl groups in the first analog (C19H26N4O4) increase hydrophobicity (MW 386.44 vs. 233.23 for the target), likely reducing aqueous solubility but enhancing membrane permeability .
Stereochemical Influence: The 4R-methyl configuration in C13H14ClN3O4 may confer stereoselective activity, a critical factor in drug-receptor interactions.
Research Findings and Implications
- Hydrophobic Substituents : Compounds like C19H26N4O4 may be better suited for targets requiring lipophilic interactions (e.g., membrane-bound enzymes).
- Electrophilic Modifications: The 4-chlorophenoxy group in C13H14ClN3O4 could enhance reactivity in nucleophilic environments, relevant for covalent inhibition strategies .
- Stereochemical Control : The 4R configuration underscores the importance of chirality in activity, warranting enantiomeric resolution studies for future analogs.
Biological Activity
N-[4-(2,5-dioxoimidazolidin-4-yl)phenyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, research findings, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula: C15H14N2O3
- Molecular Weight: 270.28 g/mol
- IUPAC Name: this compound
- InChI Key: JFQYQZSYWZQWJS-UHFFFAOYSA-N
The compound features an imidazolidinone core, which is known for its diverse biological activities. The presence of the acetamide group enhances its solubility and bioavailability.
This compound exhibits biological activity through various mechanisms:
- Enzyme Inhibition: The compound has shown potential as an inhibitor of specific enzymes involved in disease pathways. For instance, it may inhibit metalloproteinases, which are implicated in cancer metastasis and tissue remodeling .
- Antitumor Activity: Preliminary studies indicate that derivatives of this compound possess significant antitumor properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines, including lung cancer cells (A549, HCC827) with IC50 values in the low micromolar range .
- Neuroprotective Effects: Similar compounds with imidazolidinone structures have been explored for neuroprotective effects, suggesting that this compound may also contribute to neuroprotection through modulation of neurochemical pathways .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Antitumor Activity:
- Mechanistic Insights:
-
Enzyme Interaction:
- Investigations into enzyme interactions showed that this compound could effectively inhibit matrix metalloproteinases (MMPs), which play a significant role in tumor invasion and metastasis . The inhibition profile indicates that this compound could be useful in developing therapies aimed at preventing cancer spread.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
